7-methylbenzo[a]anthracene-8-carboxamide
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Overview
Description
7-Methylbenzo[a]anthracene-8-carboxamide is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H15NO It is known for its complex structure, which includes a methyl group and a carboxamide group attached to the benzo[a]anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylbenzo[a]anthracene-8-carboxamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzo[a]anthracene followed by methylation and subsequent conversion to the carboxamide. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and high temperatures to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C). The major products are often the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the methyl or carboxamide groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, Pd/C, H2
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups.
Scientific Research Applications
7-Methylbenzo[a]anthracene-8-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: This compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research explores its role in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of materials with unique properties, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-methylbenzo[a]anthracene-8-carboxamide involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also interact with proteins, affecting their function and leading to various biological effects. The molecular targets include DNA bases and protein active sites, and the pathways involved often relate to oxidative stress and cellular signaling.
Comparison with Similar Compounds
- 7,12-Dimethylbenz[a]anthracene
- Benzo[a]pyrene
- 1,2-Benzanthracene
Comparison: Compared to similar compounds, 7-methylbenzo[a]anthracene-8-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. For instance, the presence of the carboxamide group can enhance its solubility and reactivity compared to purely hydrocarbon PAHs like benzo[a]pyrene.
Properties
CAS No. |
64082-43-5 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
7-methylbenzo[a]anthracene-8-carboxamide |
InChI |
InChI=1S/C20H15NO/c1-12-15-10-9-13-5-2-3-7-16(13)18(15)11-14-6-4-8-17(19(12)14)20(21)22/h2-11H,1H3,(H2,21,22) |
InChI Key |
PGUNKBHRWNPPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2C(=O)N |
Origin of Product |
United States |
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